1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a cyclopropylmethoxy group attached to the pyrrolidine ring and a 3-methylphenyl group attached to the ethanone moiety. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs.
Preparation Methods
The synthesis of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst to form the corresponding cyclopropylmethoxy derivative. This intermediate is then reacted with pyrrolidine and a suitable acylating agent, such as acetyl chloride, to yield the final product. The reaction conditions typically involve the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Chemical Reactions Analysis
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, such as potassium permanganate, reducing agents, such as sodium borohydride, and nucleophiles, such as sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of the compound may yield the corresponding carboxylic acid derivative, while reduction may yield the corresponding alcohol derivative.
Scientific Research Applications
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a pharmacological agent due to its ability to interact with specific biological targets. In medicine, it has been explored for its potential therapeutic effects in the treatment of various diseases. In industry, it is used as an intermediate in the production of other chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one can be compared with other similar compounds, such as pyrrolidine derivatives with different substituents on the pyrrolidine ring or the phenyl ring. These similar compounds may exhibit different biological activities and pharmacological profiles due to the differences in their chemical structures. For example, compounds with larger or more polar substituents may have different binding affinities for specific receptors or enzymes, leading to different therapeutic effects.
Properties
Molecular Formula |
C17H23NO2 |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C17H23NO2/c1-13-3-2-4-15(9-13)10-17(19)18-8-7-16(11-18)20-12-14-5-6-14/h2-4,9,14,16H,5-8,10-12H2,1H3 |
InChI Key |
RWJKYUCIPCHCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OCC3CC3 |
Origin of Product |
United States |
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